Glyceryl capryl ether, (R)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

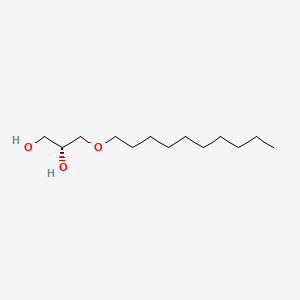

Glyceryl capryl ether, ®-, also known as 3-decyloxy-1,2-propanediol, is a compound with the molecular formula C13H28O3. It is a type of glyceryl ether, which is characterized by an alkyl chain terminated with glycerin via an ether linkage. This compound is commonly used in various industries, including cosmetics and pharmaceuticals, due to its surfactant and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl capryl ether, ®-, can be synthesized through the hydrolysis of glycidyl ethers in water media. This process is efficient and can be carried out without the use of a catalyst. The reaction involves the hydrolysis of hydrophobic glycidyl ethers in pressurized water, resulting in the formation of glyceryl ethers with good to excellent selectivity within several minutes .

Industrial Production Methods

In industrial settings, glyceryl capryl ether, ®-, is typically produced through the etherification of glycerol with alcohols. This process can be catalyzed using strong acid ion exchange resins. The reaction is conducted at temperatures ranging from 120 to 150°C in a batch reactor, with pressures observed to be around 14 to 18 bar .

Chemical Reactions Analysis

Types of Reactions

Glyceryl capryl ether, ®-, undergoes various chemical reactions, including etherification, oxidation, and substitution reactions.

Common Reagents and Conditions

Etherification: This reaction involves the interaction of glycerol with alcohols, such as ethanol, in the presence of a strong acid catalyst.

Oxidation: Glyceryl capryl ether can be oxidized using common oxidizing agents, although specific conditions for this reaction are less frequently documented.

Substitution: Substitution reactions can occur with various nucleophiles, leading to the formation of different glyceryl ether derivatives.

Major Products Formed

The major products formed from these reactions include various glyceryl ethers, such as glyceryl diethyl ether and glyceryl triethyl ether, depending on the specific reagents and conditions used .

Scientific Research Applications

Glyceryl capryl ether, ®-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of glyceryl capryl ether, ®-, primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and emulsification of ingredients. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

Similar Compounds

- Ethylhexylglycerin

- Caprylyl glyceryl ether

- Cetyl glyceryl ether (Chimyl alcohol)

- Batyl alcohol

- Glyceryl allyl ether

- Glyceryl lauryl ether

- Isodecyl glyceryl ether

- Isostearyl glyceryl ether

- Oleyl glyceryl ether

Uniqueness

Glyceryl capryl ether, ®-, is unique due to its specific alkyl chain length and its ability to function effectively as both a surfactant and an antimicrobial agent. This dual functionality makes it particularly valuable in cosmetic and pharmaceutical formulations, where both properties are often desired .

Properties

CAS No. |

126108-75-6 |

|---|---|

Molecular Formula |

C13H28O3 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

(2R)-3-decoxypropane-1,2-diol |

InChI |

InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13-15H,2-12H2,1H3/t13-/m1/s1 |

InChI Key |

SHQRLYGZJPBYGJ-CYBMUJFWSA-N |

Isomeric SMILES |

CCCCCCCCCCOC[C@@H](CO)O |

Canonical SMILES |

CCCCCCCCCCOCC(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.